![molecular formula C16H11BrN2O B2823244 6-Bromo-2-phenylquinoline-4-carboxamide CAS No. 258264-89-0](/img/structure/B2823244.png)
6-Bromo-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenylquinoline-4-carboxamide is a chemical compound with the molecular formula C16H11BrN2O and a molecular weight of 327.18 . It is a solid substance .
Synthesis Analysis
A direct synthesis of substituted 2-phenylquinoline-4-carboxamides, which includes 6-Bromo-2-phenylquinoline-4-carboxamide, can be achieved from 3-substituted-3-hydroxyindolines in the presence of ammonium acetate . This protocol also allows the synthesis of the carboxamide moiety directly from isatin and acetophenone in one pot under optimized conditions .Molecular Structure Analysis
The InChI code for 6-Bromo-2-phenylquinoline-4-carboxamide is 1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) .Physical And Chemical Properties Analysis
6-Bromo-2-phenylquinoline-4-carboxamide is a solid substance . It has a molecular weight of 327.18 and its InChI code is 1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-Bromo-2-phenylquinoline-4-carboxamide and related compounds have been explored for their potential as antitumor agents. Studies indicate that certain phenylquinoline derivatives, particularly those with specific structural configurations, exhibit significant antitumor properties. These compounds can bind to DNA by intercalation, a process where the compound inserts itself between DNA base pairs, affecting DNA function and demonstrating antitumor activity (Atwell et al., 1988).
Neurokinin-3 Receptor Antagonism
Research has identified 2-phenylquinoline-4-carboxamide derivatives as moderate affinity antagonists of the human neurokinin-3 (hNK-3) receptor. This discovery is particularly relevant for neurological and psychiatric conditions, where hNK-3 receptors play a significant role. Structural modifications of these compounds have shown variations in their antagonistic activity, suggesting a potential pathway for developing new therapeutic agents (Saudi et al., 2003).
Synthesis and Characterization
The synthesis and characterization of 6-Bromo-2-phenylquinoline-4-carboxamide and related compounds are pivotal in understanding their biological activities and potential therapeutic applications. Studies have detailed various synthetic routes and methodologies to create these compounds, providing a foundation for further pharmaceutical exploration and development (Fruchey et al., 2014).
Cytotoxic Activity
Some derivatives of 6-Bromo-2-phenylquinoline-4-carboxamide have been studied for their cytotoxic activity against cancer cells. These studies contribute to the broader understanding of how structural variations in these compounds can influence their biological activity and potential as cancer therapies (Soural et al., 2011).
Eigenschaften
IUPAC Name |
6-bromo-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZPNIXGQKNKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327707 |
Source
|
Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731651 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-2-phenylquinoline-4-carboxamide | |
CAS RN |
258264-89-0 |
Source
|
Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.